

# Head-to-head comparison of JX10 with other novel thrombolytics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JX10      |           |
| Cat. No.:            | B15614656 | Get Quote |

# JX10: A New Frontier in Thrombolysis—A Comparative Analysis

For Immediate Release

In the dynamic landscape of stroke therapy, the quest for safer and more effective thrombolytic agents is paramount. This guide provides a head-to-head comparison of **JX10**, a novel investigational drug, with other next-generation thrombolytics, offering researchers, scientists, and drug development professionals a data-driven overview of the current and emerging treatment paradigms for acute ischemic stroke (AIS).

**JX10** (formerly TMS-007) is a small molecule derived from the fungus Stachybotrys microspora that has shown promise in extending the therapeutic window for AIS patients.[1] Unlike traditional plasminogen activators, **JX10** possesses a unique dual mechanism of action, combining physiological fibrinolysis with anti-inflammatory properties.[1][2][3] This approach aims to address not only the occlusive thrombus but also the subsequent inflammatory cascade that contributes to neuronal damage.

This report will delve into the comparative efficacy, safety, and mechanistic profiles of **JX10** against other novel thrombolytics such as Tenecteplase, Reteplase, and Desmoteplase, which have themselves been developed to improve upon the standard of care, Alteplase.

### **Comparative Performance of Novel Thrombolytics**



The following tables summarize key efficacy and safety data from clinical trials of **JX10** and other novel thrombolytic agents. Direct head-to-head trial data is limited, and comparisons are drawn from separate studies and meta-analyses.

Table 1: Efficacy Outcomes in Acute Ischemic Stroke

| Agent (Trial/Study)                             | Treatment Window                                        | Primary Efficacy<br>Endpoint                                 | Result                                                   |
|-------------------------------------------------|---------------------------------------------------------|--------------------------------------------------------------|----------------------------------------------------------|
| JX10 (Phase 2a)                                 | Up to 12 hours                                          | Functional<br>Independence (mRS<br>0-1) at 90 days           | 40.4% (JX10) vs.<br>18.4% (Placebo)[2]                   |
| Recanalization at 24 hours                      | 58.3% (JX10) vs.<br>26.7% (Placebo)[2]                  |                                                              |                                                          |
| Tenecteplase (TNK)<br>(ORIGINAL Trial)          | Within 4.5 hours                                        | Excellent Functional Outcome (mRS 0-1) at 90 days            | 72.7% (TNK) vs.<br>70.3% (Alteplase) -<br>Noninferior[4] |
| Reteplase (r-PA)<br>(Network Meta-<br>Analysis) | Within 4.5 hours                                        | Excellent Functional<br>Outcome (mRS 0-1)                    | Significantly improved vs. Alteplase (RR=1.13)[5]        |
| Desmoteplase (DIAS<br>Trial)                    | 3 to 9 hours                                            | Favorable Clinical<br>Outcome (mRS,<br>NIHSS, BI) at 90 days | Up to 60.0% (125<br>μg/kg) vs. 22.2%<br>(Placebo)[6][7]  |
| Reperfusion at 4-8 hours                        | Up to 71.4% (125<br>μg/kg) vs. 19.2%<br>(Placebo)[6][7] |                                                              |                                                          |

mRS: modified Rankin Scale; NIHSS: National Institutes of Health Stroke Scale; BI: Barthel Index; RR: Risk Ratio.

Table 2: Safety Outcomes (Symptomatic Intracranial Hemorrhage - sICH)



| Agent (Trial/Study)                               | sICH Rate (Drug)                                 | sICH Rate (Control)   | Notes                                                                                      |
|---------------------------------------------------|--------------------------------------------------|-----------------------|--------------------------------------------------------------------------------------------|
| JX10 (Phase 2a)                                   | 0% (0/52)                                        | 2.6% (1/38)           | No sICH events with<br>deterioration of ≥4<br>points in NIHSS score<br>within 24 hours.[1] |
| Tenecteplase (TNK)<br>(Network Meta-<br>Analysis) | Higher incidence vs.<br>Alteplase (RR=4.16)      | Compared to Alteplase | Meta-analysis results<br>can vary based on<br>included studies.[8]                         |
| Reteplase (r-PA)<br>(Network Meta-<br>Analysis)   | Not significantly<br>different from<br>Alteplase | Compared to Alteplase | [5]                                                                                        |
| Desmoteplase (DIAS<br>Trial)                      | 2.2% (weight-adjusted doses)                     | 0%                    | Initial fixed, higher<br>doses showed<br>excessive sICH rates<br>(26.7%).[6][7]            |

## **Mechanism of Action: Signaling Pathways**

The primary mechanism for most thrombolytics involves the conversion of plasminogen to plasmin, which then degrades the fibrin matrix of a thrombus. However, variations in fibrin specificity, resistance to inhibitors, and additional biological activities differentiate these agents.





Click to download full resolution via product page

Caption: Comparative mechanisms of action for novel thrombolytics.

**JX10**'s dual-action pathway is distinct. While it promotes fibrinolysis, it also inhibits soluble epoxide hydrolase (sEH), an activity associated with anti-inflammatory effects.[2] This contrasts with agents like Tenecteplase and Desmoteplase, which are variants of tissue plasminogen activator (t-PA) engineered for higher fibrin specificity and longer half-lives.[9][10]

### **Experimental Protocols**



Detailed methodologies are crucial for the interpretation and replication of findings. Below are summarized protocols for key experiments cited in the development of these agents.

#### Protocol 1: Phase IIa Clinical Trial for JX10 in AIS

- Objective: To evaluate the safety and efficacy of **JX10** in extending the therapeutic window for AIS.
- Design: A multicenter, randomized, placebo-controlled trial.
- Patient Population: 90 Japanese patients with AIS ineligible for standard reperfusion therapies, with NIH Stroke Scale (NIHSS) scores of 6 to 23, within 12 hours of last known normal.[2]
- Intervention: Intravenous administration of **JX10** (at doses of 1, 3, and 6 mg/kg) or placebo.
   [2]
- Primary Endpoints:
  - Safety: Incidence of symptomatic intracranial hemorrhage (sICH) within 24 hours.
  - Efficacy: Proportion of patients achieving functional independence, defined as a modified Rankin Scale (mRS) score of 0 to 1 at 90 days.[2]
- Secondary Endpoints: Recanalization of occluded vessels at 24 hours, assessed by angiography.[2]

## Protocol 2: MRI-Based Thrombolysis Trial for Desmoteplase (DIAS)

- Objective: To evaluate the safety and efficacy of intravenous desmoteplase administered 3 to 9 hours after ischemic stroke onset.
- Design: A placebo-controlled, double-blind, randomized, dose-finding phase II trial.[6][7]
- Patient Population: Patients with NIHSS scores of 4 to 20 and MRI evidence of a perfusion/diffusion mismatch.[6][7]



- Intervention: Intravenous desmoteplase at various weight-adjusted doses (e.g., 62.5 μg/kg, 90 μg/kg, 125 μg/kg) or placebo.[6][7]
- Primary Endpoints:
  - Safety: Rate of sICH.[6][7]
  - Efficacy: Rate of reperfusion on MRI after 4 to 8 hours and clinical outcome (mRS, NIHSS, Barthel Index) at 90 days.[6][7]

### **Experimental and Logical Workflow**

The development and approval of a novel thrombolytic agent follows a rigorous, multi-stage process, from preclinical modeling to large-scale clinical trials.





Click to download full resolution via product page

Caption: Generalized workflow for novel thrombolytic drug development.



#### **Conclusion and Future Directions**

**JX10** represents a promising development in AIS therapy, with early clinical data suggesting a favorable safety profile and potential efficacy in an extended time window.[1][2] Its dual anti-inflammatory and thrombolytic mechanism offers a novel therapeutic strategy.

Compared to other novel agents like Tenecteplase and Reteplase, which offer pharmacokinetic advantages and non-inferiority or superiority to Alteplase within the conventional 4.5-hour window, **JX10**'s primary differentiator is its potential to treat patients up to 12 or 24 hours after symptom onset.[2][11] Desmoteplase also showed promise in a late window but has faced setbacks in Phase III trials.[10]

The ongoing ORION study, a global registrational trial for **JX10**, will be critical in confirming the promising Phase IIa results and establishing its role in the clinical management of acute ischemic stroke.[3][11] For researchers and developers, **JX10**'s unique mechanism underscores the potential of targeting both thrombosis and inflammation in the treatment of ischemic stroke.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ahajournals.org [ahajournals.org]
- 2. Novel Stroke Drug Shows 12-Hour Window | Conexiant [conexiant.com]
- 3. corxelbio.com [corxelbio.com]
- 4. binasss.sa.cr [binasss.sa.cr]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. The Desmoteplase in Acute Ischemic Stroke Trial (DIAS): a phase II MRI-based 9-hour window acute stroke thrombolysis trial with intravenous desmoteplase - PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. neurology.org [neurology.org]
- 9. Development and Testing of Thrombolytics in Stroke PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desmoteplase Wikipedia [en.wikipedia.org]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Head-to-head comparison of JX10 with other novel thrombolytics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614656#head-to-head-comparison-of-jx10-with-other-novel-thrombolytics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com